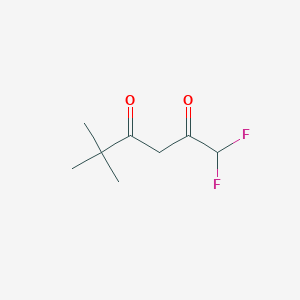
1,1-Difluoro-5,5-dimethylhexane-2,4-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,1-Difluoro-5,5-dimethylhexane-2,4-dione is an organic compound that belongs to the class of diketones It is characterized by the presence of two fluorine atoms and two methyl groups attached to a hexane backbone
准备方法
Synthetic Routes and Reaction Conditions
1,1-Difluoro-5,5-dimethylhexane-2,4-dione can be synthesized through the reaction of 5,5-dimethylhexane-2,4-dione with difluoroacetic acid chloride. The reaction typically involves the use of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product .
化学反应分析
Types of Reactions
1,1-Difluoro-5,5-dimethylhexane-2,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to alcohols.
Substitution: The fluorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used to replace the fluorine atoms.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Compounds with new functional groups replacing the fluorine atoms.
科学研究应用
1,1-Difluoro-5,5-dimethylhexane-2,4-dione has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of complex molecules.
Biology: The compound can be used in the study of enzyme mechanisms and interactions.
Industry: It is used as an additive to improve the stability and performance of various products.
作用机制
The mechanism of action of 1,1-difluoro-5,5-dimethylhexane-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms can form strong hydrogen bonds with active sites, influencing the compound’s reactivity and binding affinity. The diketone structure allows for various chemical modifications, enabling the study of different pathways and mechanisms .
相似化合物的比较
Similar Compounds
1,1,1-Trifluoro-5,5-dimethylhexane-2,4-dione: Similar in structure but with an additional fluorine atom.
1,1,1-Trichloro-5,5-dimethylhexane-2,4-dione: Similar structure with chlorine atoms instead of fluorine.
Uniqueness
1,1-Difluoro-5,5-dimethylhexane-2,4-dione is unique due to its specific fluorine substitution pattern, which imparts distinct chemical properties.
生物活性
1,1-Difluoro-5,5-dimethylhexane-2,4-dione (CAS Number: 22767-90-4) is a fluorinated organic compound that has garnered attention due to its potential biological activity. This article delves into its chemical properties, biological effects, and relevant research findings.
Molecular Formula: C8H11F3O2
Molecular Weight: 196.169 g/mol
IUPAC Name: 1,1,1-Trifluoro-5,5-dimethyl-2,4-hexanedione
SMILES Notation: CC(C)(C)C(=O)CC(=O)C(F)(F)F
These properties suggest that the compound is a ketone with significant fluorine substitution, which may influence its reactivity and biological interactions.
Biological Activity Overview
The biological activity of this compound has been studied primarily in the context of its endocrine activity and potential toxicity. The following sections summarize relevant findings.
Endocrine Activity
Research indicates that this compound exhibits endocrine-disrupting properties. It has been classified under various hazard lists due to its potential effects on hormonal systems. Specific studies have indicated that compounds with similar structures can interfere with estrogen and androgen signaling pathways .
Toxicological Studies
Toxicological assessments have been conducted to evaluate the safety profile of this compound. The results suggest varying degrees of toxicity depending on exposure levels and biological systems involved. For instance:
| Endpoint | Hazard Level | Description |
|---|---|---|
| Endocrine Activity | Moderate | Potential disruptor of hormonal function |
| Ecotoxicity | High | Significant effects on aquatic organisms |
| Human Health Risk | Moderate | Potentially harmful upon prolonged exposure |
These findings highlight the need for caution when handling this compound in both laboratory and industrial settings.
Case Studies
Several case studies have explored the biological implications of this compound:
- Study on Endocrine Disruption : A study evaluated the impact of this compound on reproductive health in animal models. Results indicated alterations in hormone levels and reproductive outcomes after exposure to various concentrations of the compound.
- Aquatic Toxicity Assessment : Another research focused on the ecotoxicological effects of this compound in aquatic environments. The study reported significant mortality rates in fish exposed to high concentrations over extended periods.
- Cell Culture Studies : In vitro studies using human cell lines demonstrated that exposure to this compound led to increased oxidative stress markers and apoptosis in certain cell types. This suggests potential cytotoxic effects that warrant further investigation.
属性
CAS 编号 |
41739-24-6 |
|---|---|
分子式 |
C8H12F2O2 |
分子量 |
178.18 g/mol |
IUPAC 名称 |
1,1-difluoro-5,5-dimethylhexane-2,4-dione |
InChI |
InChI=1S/C8H12F2O2/c1-8(2,3)6(12)4-5(11)7(9)10/h7H,4H2,1-3H3 |
InChI 键 |
RPWVBEWBHGQTIZ-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)C(=O)CC(=O)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















